molecular formula C11H8BrClN2O2 B6594665 Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate CAS No. 1260859-29-7

Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate

Cat. No.: B6594665
CAS No.: 1260859-29-7
M. Wt: 315.55 g/mol
InChI Key: HBDJDYCUMMGJPW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate typically involves the reaction of 8-bromo-4-chloroquinazoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize yield and purity. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted quinazoline derivatives.

    Oxidation: Formation of quinazoline-2,4-dione derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate involves the inhibition of specific enzymes and receptors. It targets kinases involved in cell signaling pathways, leading to the disruption of cellular processes such as proliferation and apoptosis. The compound binds to the active site of the kinase, preventing the phosphorylation of downstream targets .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate
  • Ethyl 4-chloroquinazoline-2-carboxylate
  • Ethyl 8-bromoquinazoline-2-carboxylate

Uniqueness

Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate is unique due to the presence of both bromine and chlorine atoms, which confer distinct electronic properties and reactivity. This makes it a valuable compound for studying the effects of halogen substitution on the biological activity and chemical reactivity of quinazoline derivatives .

Properties

IUPAC Name

ethyl 8-bromo-4-chloroquinazoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2O2/c1-2-17-11(16)10-14-8-6(9(13)15-10)4-3-5-7(8)12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDJDYCUMMGJPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CC=C2Br)C(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857537
Record name Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260859-29-7
Record name Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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